2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole
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Overview
Description
2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole is a brominated derivative of benzimidazole, characterized by the presence of five bromine atoms attached to the benzimidazole ring. This compound has the molecular formula C7HBr5N2 and a molecular weight of 512.62 g/mol . It is known for its high melting point of 269-270°C and density of 2.912 g/cm³
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole typically involves the bromination of benzimidazole derivatives. One common method includes the reaction of benzimidazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation can lead to the formation of benzimidazole-2-carboxylic acid .
Scientific Research Applications
2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms can form halogen bonds with electron-rich sites on biomolecules, potentially disrupting their normal function. This mechanism is of particular interest in the development of new drugs and materials .
Comparison with Similar Compounds
- 2-Bromo-1H-benzimidazole
- 4,6-Dibromo-1H-benzimidazole
- 2,4,5,6,7-Pentamethyl-1H-benzo[d]imidazole
Comparison: The high degree of bromination also imparts distinct physical and chemical properties, making it a valuable compound for specialized research and industrial applications .
Properties
IUPAC Name |
2,4,5,6,7-pentabromo-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr5N2/c8-1-2(9)4(11)6-5(3(1)10)13-7(12)14-6/h(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIBZFOZIJTIJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)N=C(N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr5N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655108 |
Source
|
Record name | 2,4,5,6,7-Pentabromo-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16865-25-1 |
Source
|
Record name | 2,4,5,6,7-Pentabromo-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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